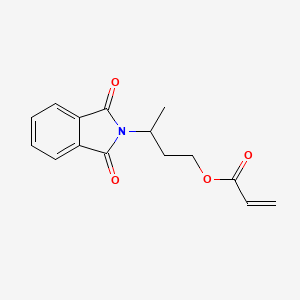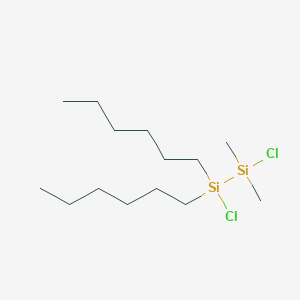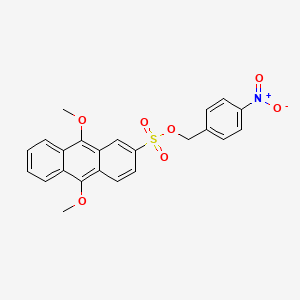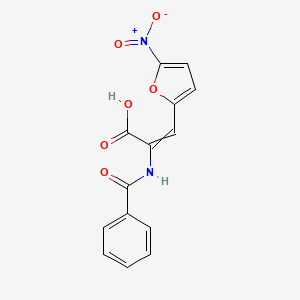
2-Propenoic acid, 2-(benzoylamino)-3-(5-nitro-2-furanyl)-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-(benzoylamino)-3-(5-nitro-2-furanyl)-, (Z)- is a synthetic organic compound that belongs to the class of propenoic acids This compound is characterized by the presence of a benzoylamino group and a nitro-substituted furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(benzoylamino)-3-(5-nitro-2-furanyl)-, (Z)- typically involves the following steps:
Formation of the Benzoylamino Group: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino group.
Introduction of the Nitro Group: The nitro group is introduced through nitration of a furan ring, using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Propenoic Acid Backbone: The final step involves the formation of the propenoic acid backbone through a condensation reaction, often using a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-(benzoylamino)-3-(5-nitro-2-furanyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzoylamino group can participate in substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoylamino derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-(benzoylamino)-3-(5-nitro-2-furanyl)-, (Z)- involves its interaction with specific molecular targets and pathways. The nitro group may participate in redox reactions, while the benzoylamino group may interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 2-(benzoylamino)-3-(5-nitro-2-thienyl)-, (Z)
- 2-Propenoic acid, 2-(benzoylamino)-3-(5-nitro-2-pyridyl)-, (Z)
- 2-Propenoic acid, 2-(benzoylamino)-3-(5-nitro-2-phenyl)-, (Z)
Uniqueness
2-Propenoic acid, 2-(benzoylamino)-3-(5-nitro-2-furanyl)-, (Z)- is unique due to the presence of the nitro-substituted furan ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents or ring structures.
Propriétés
Numéro CAS |
138579-64-3 |
|---|---|
Formule moléculaire |
C14H10N2O6 |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
2-benzamido-3-(5-nitrofuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-13(9-4-2-1-3-5-9)15-11(14(18)19)8-10-6-7-12(22-10)16(20)21/h1-8H,(H,15,17)(H,18,19) |
Clé InChI |
MAJFPKNPWVVVHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-[2-(Benzyloxy)ethyl]-4-methyl-1,3-thiazol-2-yl}-2-phenylethan-1-one](/img/structure/B14279796.png)
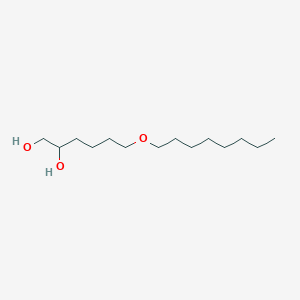
![[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14279804.png)
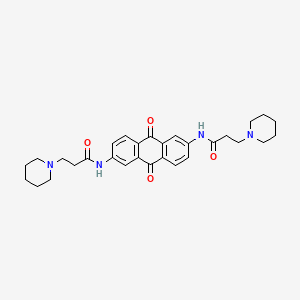

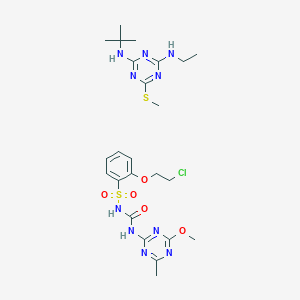
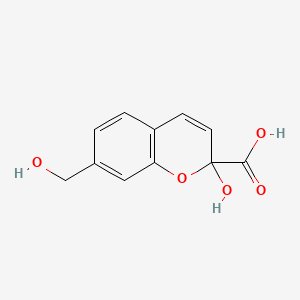
![2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-](/img/structure/B14279853.png)
